molecular formula C8H11BrN2O B3006377 4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde CAS No. 2054953-15-8

4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B3006377
CAS No.: 2054953-15-8
M. Wt: 231.093
InChI Key: IHPGUBUNQZQNRV-UHFFFAOYSA-N
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Description

4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a sec-butyl group at the 1st position, and an aldehyde group at the 5th position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: NBS, bromine

    Alkylation: sec-Butyl halides, strong bases (e.g., NaH)

    Formylation: DMF, POCl3

    Coupling Reactions: Palladium catalysts, boronic acids, aryl halides

Major Products Formed

    Substitution Products: Amino or thio derivatives

    Oxidation Products: Carboxylic acids

    Reduction Products: Alcohols

    Coupling Products: Biaryl compounds

Mechanism of Action

The mechanism of action of 4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the sec-butyl group and the aldehyde functionality, which provide distinct reactivity and potential for diverse applications compared to other pyrazole derivatives.

Properties

IUPAC Name

4-bromo-2-butan-2-ylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPGUBUNQZQNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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